molecular formula C17H17N3 B11741309 3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

Cat. No.: B11741309
M. Wt: 263.34 g/mol
InChI Key: HJWNLDCDSOLVJC-UHFFFAOYSA-N
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Description

3-Benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzylamine with a suitable diketone, followed by cyclization and nitrile formation .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and solvent selection to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzodiazepine derivatives .

Scientific Research Applications

3-Benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to a calming effect, which is characteristic of benzodiazepines .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Known for its anxiolytic and muscle relaxant properties.

    Clonazepam: Used primarily for its anticonvulsant effects.

    Oxazepam: Known for its anxiolytic and sedative properties.

Uniqueness

3-Benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

InChI

InChI=1S/C17H17N3/c18-10-14-6-7-17-15(8-14)11-19-16(12-20-17)9-13-4-2-1-3-5-13/h1-8,16,19-20H,9,11-12H2

InChI Key

HJWNLDCDSOLVJC-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3

Origin of Product

United States

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